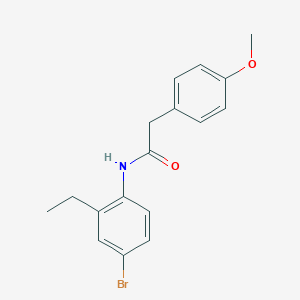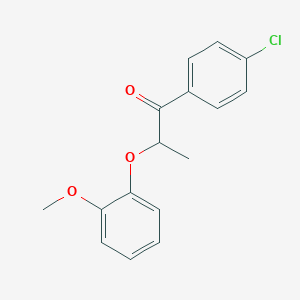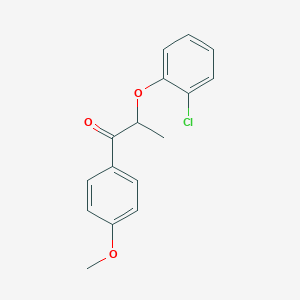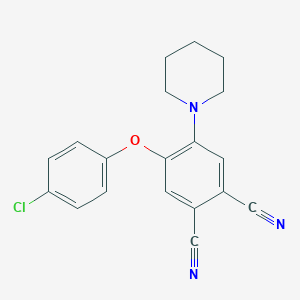
Naphthalen-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a naphthyl group, a methylphenyl group, and a pyrrolidine ring with a ketone and ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the naphthyl and methylphenyl groups. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthyl Group: This step often involves a Friedel-Crafts acylation reaction, where a naphthyl compound is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a methylphenyl halide is coupled with the pyrrolidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Naphthalen-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Tri(1-naphthyl)phosphine
- Tri(2-naphthyl)phosphine
- N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate
Uniqueness
Naphthalen-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
naphthalen-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H19NO3/c1-15-6-9-19(10-7-15)23-14-18(13-21(23)24)22(25)26-20-11-8-16-4-2-3-5-17(16)12-20/h2-12,18H,13-14H2,1H3 |
InChI Key |
WMJBVUJINOKYGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337707.png)
![3-[4-(4-tert-butylphenoxy)anilino]-7-methylindol-2-one](/img/structure/B337710.png)



![2-(4-methoxyphenyl)-N-[4-(4-methylphenoxy)phenyl]acetamide](/img/structure/B337715.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B337716.png)
![1-[4-(Benzyloxy)phenyl]-2-(2-methoxyphenoxy)-1-propanone](/img/structure/B337717.png)


![5-[4-(3,4-Dimethylphenoxy)anilino]-5-oxopentanoic acid](/img/structure/B337723.png)
![ETHYL 4-({[3-(2-ACETAMIDOPHENYL)QUINOXALIN-2-YL]OXY}METHYL)BENZOATE](/img/structure/B337724.png)
![isopropyl 4-[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)methyl]benzoate](/img/structure/B337727.png)

